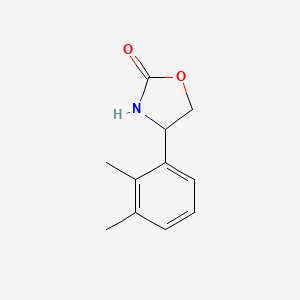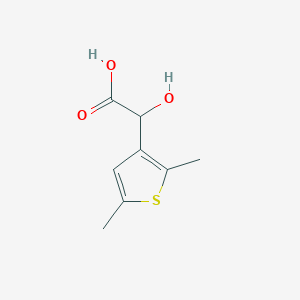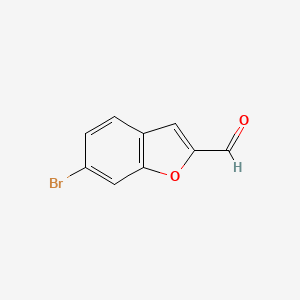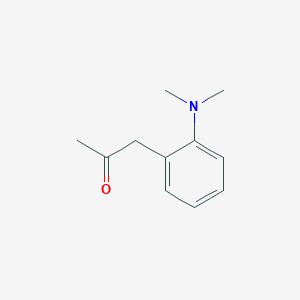
(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine: is a chemical compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
The compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the design of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
(1-Methylpyrrolidin-2-yl)methanamine: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
(1-(Trifluoromethyl)pyrrolidin-2-yl)ethanamine: Similar structure but with an ethyl group instead of a methylene group.
(1-(Trifluoromethyl)pyrrolidin-2-yl)propanamine: Contains a propyl group, leading to variations in biological activity and chemical reactivity.
Uniqueness
The presence of the trifluoromethyl group in (1-(Trifluoromethyl)pyrrolidin-2-yl)methanamine distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a unique and valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H11F3N2 |
|---|---|
Peso molecular |
168.16 g/mol |
Nombre IUPAC |
[1-(trifluoromethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-2-5(11)4-10/h5H,1-4,10H2 |
Clave InChI |
MOJKIQSAHVMNRJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(F)(F)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)

![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
